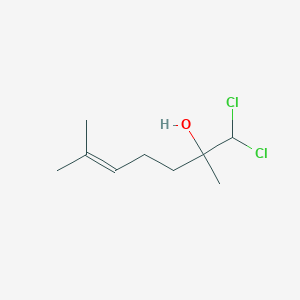
1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL is an organic compound characterized by the presence of two chlorine atoms, two methyl groups, and a double bond within its heptane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL typically involves the chlorination of 2,6-dimethylhept-5-en-2-ol. This process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chlorinated compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL involves its interaction with molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the double bond can influence its reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylhept-5-en-2-ol: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
1,1-Dichloroheptane: Lacks the double bond and methyl groups, resulting in different chemical properties.
2,6-Dichlorohept-5-en-2-ol: Contains chlorine atoms at different positions, leading to variations in reactivity and applications.
Uniqueness
1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for selective reactions and interactions, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
52183-66-1 |
|---|---|
Fórmula molecular |
C9H16Cl2O |
Peso molecular |
211.13 g/mol |
Nombre IUPAC |
1,1-dichloro-2,6-dimethylhept-5-en-2-ol |
InChI |
InChI=1S/C9H16Cl2O/c1-7(2)5-4-6-9(3,12)8(10)11/h5,8,12H,4,6H2,1-3H3 |
Clave InChI |
NRRRCYPFIKRDAN-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(C)(C(Cl)Cl)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


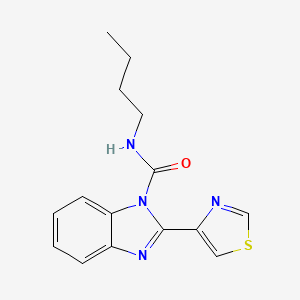
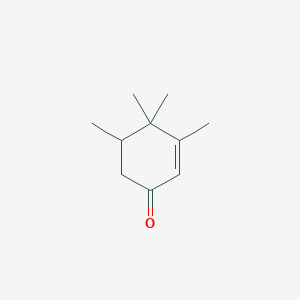
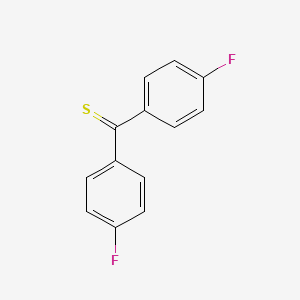
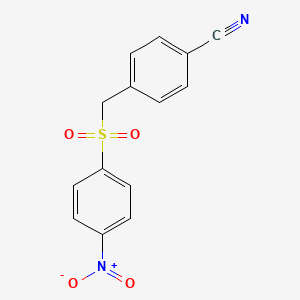

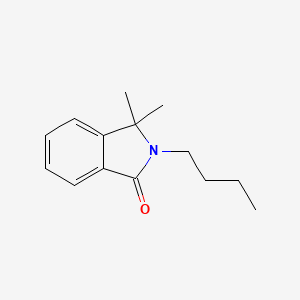

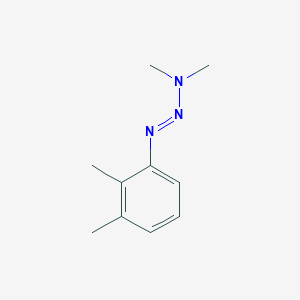
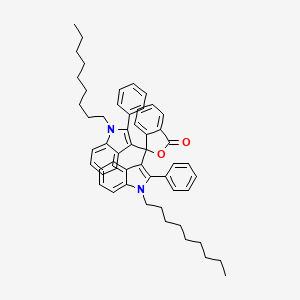
![N-[2-(3,6-Dihydro-2H-pyridin-1-YL)-2-methyl-propylidene]hydroxylamine](/img/structure/B14654141.png)
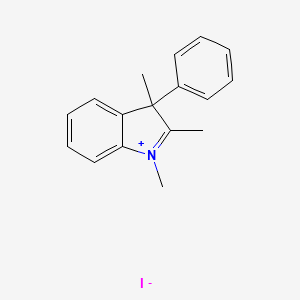
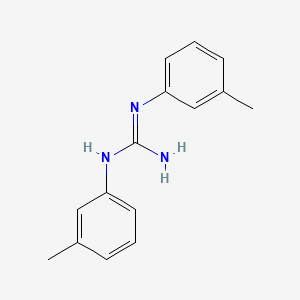
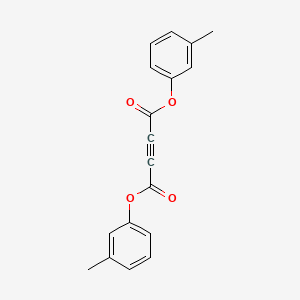
![2,4,6-Tris[(benzylsulfanyl)methyl]phenol](/img/structure/B14654177.png)
